molecular formula C14H11N7OS B2738924 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1788561-04-5

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2738924
CAS No.: 1788561-04-5
M. Wt: 325.35
InChI Key: IWFXTIHUJNXMMH-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the sequential PdI2/KI-catalyzed oxidative aminocarbonylation-dearomative cyclization-aromatization process. This method utilizes simple and readily available building blocks such as N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to achieve consistent results. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for treating cancer and other diseases. Its ability to target specific molecular pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its anticancer and therapeutic properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Imidazo[2,1-b]thiazole derivatives

  • Benzothiazole derivatives

  • Pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives

Uniqueness: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide stands out due to its unique structural features and its ability to target specific molecular pathways. Compared to other similar compounds, it exhibits distinct biological and chemical properties that make it a valuable candidate for various applications.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7OS/c22-13(8-21-9-15-18-19-21)16-11-4-2-1-3-10(11)12-7-20-5-6-23-14(20)17-12/h1-7,9H,8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFXTIHUJNXMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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